The synthesis of 1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one can be achieved through several methodologies, typically involving the condensation of appropriate pyridine derivatives with substituted carbonyl compounds.
This synthetic pathway allows for the introduction of various substituents on the pyridine ring, enabling the exploration of structure-activity relationships in biological assays .
The molecular structure of 1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one features a dihydropyridinone core with a chlorinated pyridine substituent.
X-ray crystallography studies have provided insights into the spatial arrangement of atoms within this compound, revealing important intermolecular interactions that contribute to its stability and potential biological activity .
1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one can participate in various chemical reactions due to its functional groups.
These reactions are essential for modifying the compound's properties and enhancing its pharmacological profile .
Further research is necessary to elucidate its precise mechanism of action in biological systems .
The physical and chemical properties of 1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one are crucial for understanding its behavior in different environments.
These properties influence its application in pharmaceutical formulations and biological assays .
The potential applications of 1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one span several fields:
Research continues into optimizing this compound for enhanced efficacy and reduced side effects in therapeutic applications .
The 6-chloropyridin-3-ylmethyl moiety has emerged as a privileged scaffold in agrochemical and pharmaceutical design due to its balanced electronic properties and metabolic stability. Early research focused on its role in neonicotinoid insecticides, exemplified by imidacloprid, where the chloropyridinyl group functions as a bioisostere of nicotinamide, enabling selective targeting of insect nicotinic acetylcholine receptors (nAChRs) [1]. The crystalline structure of the imidacloprid metabolite 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-iminium chloride (Fig. 1) revealed key intermolecular interactions (N–H···Cl, C–H···Cl) stabilizing its conformation, with a characteristic dihedral angle of 62.09° between the pyridine and imidazole rings [1]. This angular separation optimizes receptor binding and influences compound solubility.
Table 1: Key Chloropyridinyl Methyl Derivatives and Applications
Compound | Molecular Formula | Key Structural Features | Primary Application |
---|---|---|---|
Target Compound | C₁₁H₉ClN₂O | Dihydropyridinone fused to chloropyridinyl | Pharmaceutical intermediate |
(6-Chloropyridin-3-yl)methanamine | C₆H₇ClN₂ | Primary amine linker | Synthetic precursor [4] |
N-((6-Chloropyridin-3-yl)methyl)ethanamine | C₈H₁₁ClN₂ | Secondary amine | Ligand design [5] |
Subsequent derivatization explored substitutions at the methylene bridge, leading to compounds like (6-Chloropyridin-3-yl)methanamine (CAS 97004-04-1), a versatile precursor with computed LogP of 1.04 and high gastrointestinal absorption potential [4]. The introduction of dihydropyridinone, as in the target compound, marked a strategic shift toward heterocyclic fusion, enhancing hydrogen-bonding capacity (TPSA = 38.91 Ų) and ring conformational flexibility [2] [4]. This evolution leveraged the chloropyridinyl group’s inherent capacity for π-stacking while mitigating toxicity through metabolic deactivation pathways.
Dihydropyridinones represent a pharmaceutically significant chemotype due to their structural resemblance to NADH cofactors and conformational adaptability. Early medicinal applications centered on calcium channel modulation (e.g., nifedipine), but later innovations exploited the scaffold’s ability to adopt envelope or half-chair conformations for diverse receptor interactions. The target compound 1-[(6-chloropyridin-3-yl)methyl]-1,2-dihydropyridin-2-one incorporates a N-alkylated dihydropyridinone, where the exocyclic C=C bond adjacent to the carbonyl enables extended conjugation and dipole stabilization [2].
Crystallographic studies of related systems, such as (6-Chloropyridin-3-yl)methyl 2-(4-chlorobenzoyl)benzoate, confirm predictable lattice parameters (monoclinic P2₁, a = 11.6954 Å, b = 5.7274 Å, c = 26.5974 Å, β = 102.177°) [6]. These parameters facilitate predictions about the target compound’s solid-state behavior, particularly regarding C=O···H–N hydrogen bonding and van der Waals packing.
Table 2: Crystallographic and Conformational Features of Dihydropyridinone Derivatives
Parameter | Imidazolidin-2-iminium Chloride [1] | Benzoylbenzoate Derivative [6] |
---|---|---|
Crystal System | Triclinic | Monoclinic |
Space Group | P1 | P2₁ |
Dihedral Angle | 62.09° (pyridine/imidazole) | Not reported |
Unit Cell Volume | 566.98 ų | 1741.52 ų |
Notable Interactions | N–H···Cl (3.177–3.722 Å) | C–H···O (2.6–2.8 Å) |
The scaffold’s metabolic stability is enhanced by the electron-withdrawing chloropyridinyl group, which reduces oxidation at C4/C6 positions. Computational profiling of the target compound (SMILES: C1=CC(=O)N(C=C1)CC2=CN=C(C=C2)Cl) predicts moderate lipophilicity (Consensus LogP = 1.04) and high solubility (>10 mg/mL), aligning with bioavailabity requirements for CNS-active agents [2] [4].
The intellectual property landscape for chloropyridinyl-methyl-dihydropyridinone hybrids is characterized by composition-of-matter claims covering combinatorial variations and synthetic methodologies. Patent US6949571B2 ("1,2-dihydropyridine compounds, process for preparation of the same and use thereof") exemplifies this strategy, claiming compounds with general Formula (I):
R₁-N | \\ C=C | / R₂-C=O
Where R₁ is aryl/heteroaryl (e.g., 6-chloropyridin-3-yl) and R₂ is electron-withdrawing substituents [3]. Crucially, Claim 5 specifically encompasses N-heteroarylmethyl substitutions, covering the target compound’s core architecture. The patent discloses reductive amination and transition-metal-catalyzed coupling as key synthetic routes, though experimental details for the exact compound are absent.
Competitive patent activity focuses on:
No issued patents specifically citing 1-[(6-chloropyridin-3-yl)methyl]-1,2-dihydropyridin-2-one were identified, suggesting opportunities for novel derivative claims. However, the breadth of Markush structures in US6949571B2 creates freedom-to-operate risks requiring careful analysis of R-group dependencies [3].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5